2-Hydroxy Atorvastatin Dihydrate Monosodium Salt
描述
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is an active metabolite of the drug Atorvastatin . It is a competitively selective inhibitor of HMGCR (HMG-CoA reductase), an enzyme that plays a significant role in controlling the rate of cholesterol production in the body . The molecular formula of this compound is C33H34FN2O6•Na•2H2O and it has a molecular weight of 632.65 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt consists of a heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain . It is a pentasubstituted pyrrole formed by two contrasting moieties .科学研究应用
Cardiovascular Disease and Hyperlipidemia Treatment : Atorvastatin is primarily recognized for its role in treating hypercholesterolemia and preventing cardiovascular disease. It is known to reduce both intracellular cholesterol synthesis and serum cholesterol levels (Santini et al., 2003).
Diabetes Management : Studies have shown that atorvastatin can positively influence the lipid profile of type 2 diabetes patients, potentially offering anti-atherogenic and anti-inflammatory effects (Mandosi et al., 2010).
Neuroprotective Effects : Atorvastatin has demonstrated potential in promoting neuroprotection, especially in conditions like multiple sclerosis, by influencing immune responses and possibly reversing paralysis in central nervous system autoimmune diseases (Youssef et al., 2002).
Neuropathic Pain Management : The drug has been found to have antihyperalgesic and anti-inflammatory effects in models of neuropathic pain, suggesting its utility in pain management (Pathak et al., 2013).
Drug Metabolism Studies : Atorvastatin is also the subject of research focusing on drug metabolism, such as the production of its active metabolites through biocatalysts, offering insights into more efficient drug synthesis methods (Nguyen et al., 2021).
Ophthalmic Applications : The potential of atorvastatin in ophthalmology has been explored, particularly its incorporation in contact lenses for treating ocular surface diseases (Pereira-da-Mota et al., 2021).
HIV Treatment Research : Atorvastatin has been studied for its effects on immune activation markers in HIV-infected individuals, indicating its potential in the management of HIV-related complications (Ganesan et al., 2011).
Obesity and Insulin Resistance : Research indicates that atorvastatin improves insulin sensitivity and ameliorates glucose tolerance in obesity models, suggesting its role in metabolic syndrome management (Zhang et al., 2010).
Analgesic Effects : Atorvastatin has been shown to reduce nociception and inflammation in various animal pain models, highlighting its potential in pain relief (Garcia et al., 2011).
Pharmacokinetic Modeling : Atorvastatin has been the subject of physiologically based pharmacokinetic modeling to understand its disposition and drug-drug interaction profiles, aiding in safer and more effective clinical use (Zhang, 2015).
安全和危害
属性
InChI |
InChI=1S/C33H35FN2O6.Na.H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;1H2/t24-,25-;;/m1../s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPGWVPNFYPHB-LBDKHHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37FN2NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156595042 | |
CAS RN |
1421760-64-6 | |
Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-, sodium salt, hydrate (1:1:2), (βR,δR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421760-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。